REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:6][CH2:5][N:4]([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[CH:10]=2)=[O:8])[CH2:3]1>C(O)C.[Pd]>[NH2:15][C:11]1[CH:10]=[C:9]([C:7]([N:4]2[CH2:5][CH2:6][CH:2]([OH:1])[CH2:3]2)=[O:8])[CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
OC1CN(CC1)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction medium was filtered through celite
|
Type
|
WASH
|
Details
|
washed with 50 ml of ethanol
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated to 30 ml
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=CC1)C(=O)N1CC(CC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |